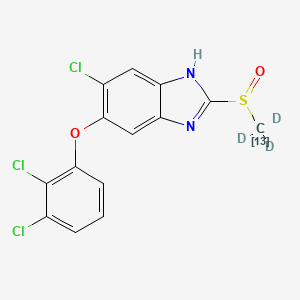
Triclabendazole sulfoxide-13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triclabendazole sulfoxide-13C,d3 is a compound that is labeled with carbon-13 and deuterium. It is the main plasma metabolite of Triclabendazole, a benzimidazole derivative used as an anthelmintic agent. This compound exhibits anti-parasitic effects and can inhibit membrane transporter ABCG2/BCRP .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Triclabendazole sulfoxide-13C,d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon-13 into the Triclabendazole sulfoxide molecule. This process is typically carried out using specialized synthetic chemistry techniques that ensure the precise labeling of the compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve the desired isotopic labeling. The compound is then purified and characterized to ensure its quality and consistency .
Analyse Chemischer Reaktionen
Types of Reactions: Triclabendazole sulfoxide-13C,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic transformation and biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to achieve the desired transformation while maintaining the integrity of the isotopic labeling .
Major Products: The major products formed from the reactions of this compound include its sulfone derivative and other metabolites. These products are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .
Wissenschaftliche Forschungsanwendungen
Triclabendazole sulfoxide-13C,d3 is widely used in scientific research due to its isotopic labeling. It serves as a tracer for quantitation during drug development and pharmacokinetic studies. The compound is also used to study the metabolism and mechanism of action of Triclabendazole in various biological systems .
In chemistry, this compound is used to investigate reaction mechanisms and pathways. In biology and medicine, it helps in understanding the interactions between the drug and its molecular targets. The compound’s ability to inhibit membrane transporter ABCG2/BCRP makes it valuable in studying drug resistance and transport .
Wirkmechanismus
Triclabendazole sulfoxide-13C,d3 exerts its effects by inhibiting the membrane transporter ABCG2/BCRP. This inhibition disrupts the transport of various substrates across cell membranes, affecting the parasite’s ability to survive and proliferate. The compound’s mechanism of action involves binding to the transporter and blocking its function, leading to the accumulation of toxic substances within the parasite .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Triclabendazole sulfone
- Triclabendazole
- Fenbendazole sulfone-d3
- Uracil-13C,15N2
Uniqueness: Triclabendazole sulfoxide-13C,d3 is unique due to its isotopic labeling with carbon-13 and deuterium. This labeling allows for precise tracking and quantitation in various scientific studies. Compared to other similar compounds, this compound offers enhanced stability and specificity in research applications .
Eigenschaften
Molekularformel |
C14H9Cl3N2O2S |
|---|---|
Molekulargewicht |
379.7 g/mol |
IUPAC-Name |
6-chloro-5-(2,3-dichlorophenoxy)-2-(trideuterio(113C)methylsulfinyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H9Cl3N2O2S/c1-22(20)14-18-9-5-8(16)12(6-10(9)19-14)21-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19)/i1+1D3 |
InChI-Schlüssel |
GABQPFWIQFRJSE-KQORAOOSSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])S(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl |
Kanonische SMILES |
CS(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


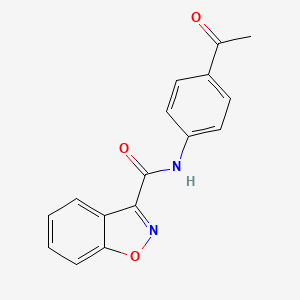
![4-[2-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethyl]-N-(2-aminophenyl)benzamide](/img/structure/B12413214.png)

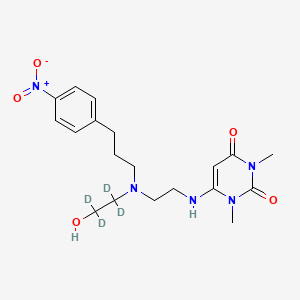
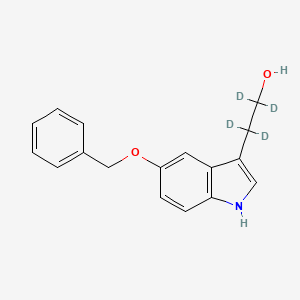
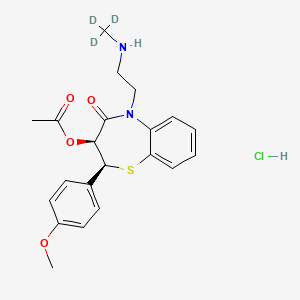
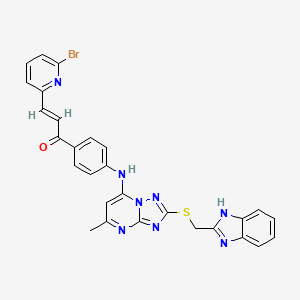
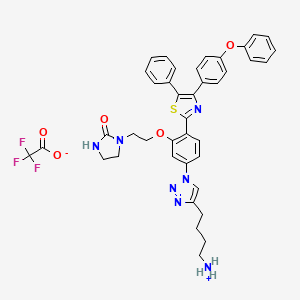

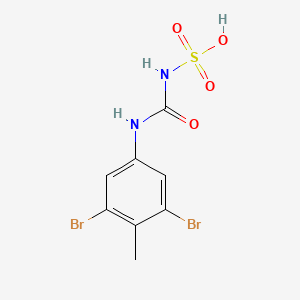
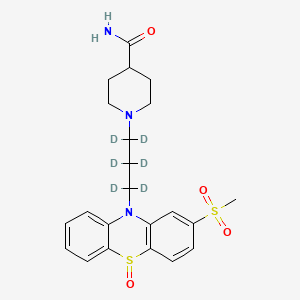
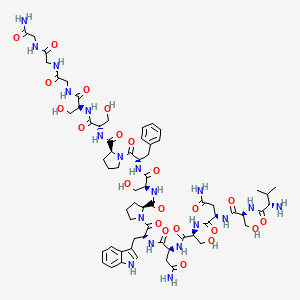
![(2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12413266.png)

